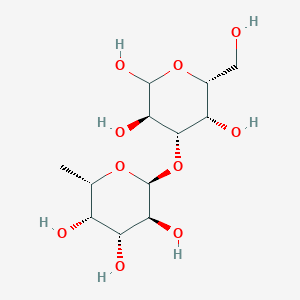
3-O-(a-L-Fucopyranosyl)-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(a-L-Fucopyranosyl)-D-galactopyranose is a complex carbohydrate compound that plays a significant role in various biological processes. It is composed of a fucose sugar unit linked to a galactose sugar unit. This compound is often found in glycoproteins and glycolipids, where it contributes to cell-cell recognition, signaling, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(a-L-Fucopyranosyl)-D-galactopyranose typically involves the glycosylation of a galactose derivative with a fucose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of fucose from a donor molecule, such as GDP-fucose, to a galactose acceptor. This method is advantageous due to its high specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-(a-L-Fucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fucose and galactose derivatives with aldehyde or carboxylic acid groups, while reduction can produce fully hydroxylated sugar units .
Wissenschaftliche Forschungsanwendungen
3-O-(a-L-Fucopyranosyl)-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in developing therapeutic agents for diseases involving glycosylation abnormalities.
Industry: It is used in the production of glycoproteins and glycolipids for various applications.
Wirkmechanismus
The mechanism of action of 3-O-(a-L-Fucopyranosyl)-D-galactopyranose involves its interaction with specific receptors and enzymes in biological systems. It can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger signaling pathways that regulate various cellular processes, such as immune responses and cell adhesion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-O-(a-L-Fucopyranosyl)-D-glucose: Similar structure but with a glucose unit instead of galactose.
3-O-(a-L-Fucopyranosyl)-D-mannose: Similar structure but with a mannose unit instead of galactose.
Uniqueness
3-O-(a-L-Fucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of both fucose and galactose units. This combination allows it to participate in unique biological interactions and processes that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C12H22O10 |
|---|---|
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-2-methyl-6-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9+,10-,11?,12-/m0/s1 |
InChI-Schlüssel |
HLLZGYFHHYGOLN-LKKHSDPRSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)

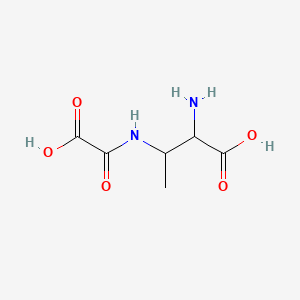

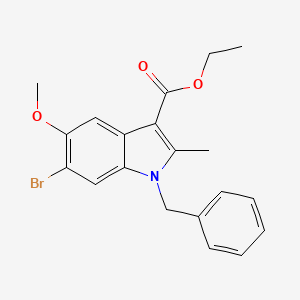
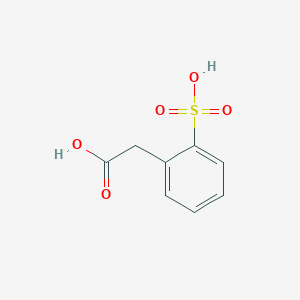
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
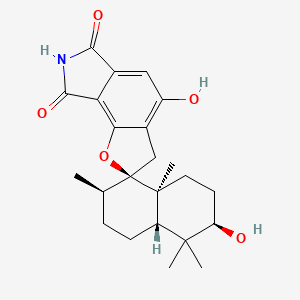
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)

![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
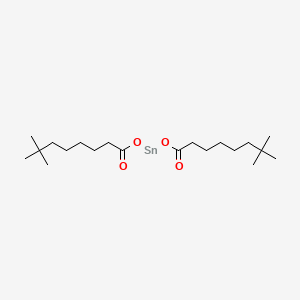
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)

